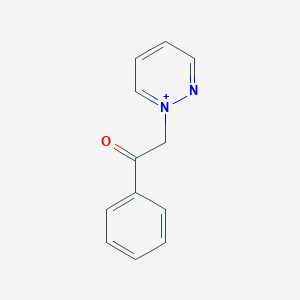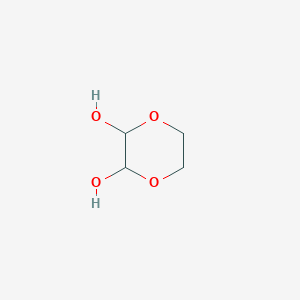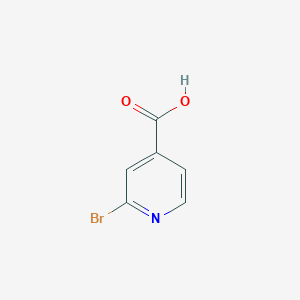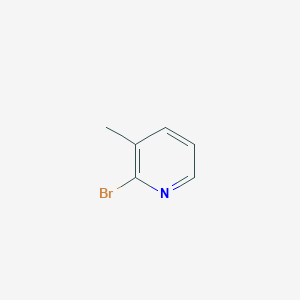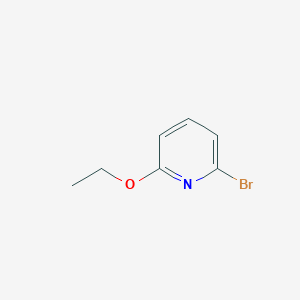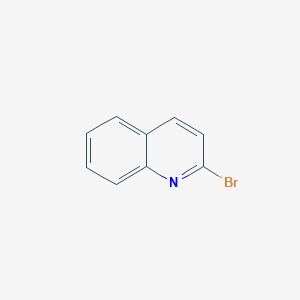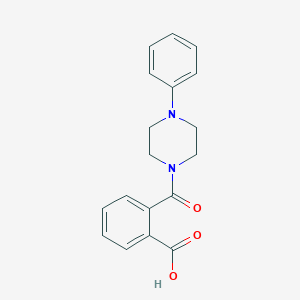
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. PACBA is a derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. In
作用机制
The mechanism of action of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves its binding to specific receptors in the brain, including serotonin receptors and dopamine receptors. By binding to these receptors, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid can modulate their activity and alter the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter activity can have a range of effects on brain function and behavior, including changes in mood, appetite, and sleep.
生化和生理效应
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of serotonin and dopamine receptor activity, as well as the inhibition of enzymes involved in the metabolism of these neurotransmitters. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
实验室实验的优点和局限性
One advantage of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in studies. Additionally, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been well-characterized in the literature, with numerous studies investigating its properties and applications. However, one limitation of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are numerous future directions for research on 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. One area of interest is the development of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid derivatives with improved selectivity and efficacy for specific receptors in the brain. Additionally, there is potential for the use of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in the development of new drugs for the treatment of mood disorders and other neurological conditions. Further studies are needed to fully explore the potential of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid and its derivatives in these areas.
合成方法
The synthesis of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-phenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties and applications of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid.
科学研究应用
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been the subject of numerous scientific studies due to its potential applications in the fields of neuroscience and pharmacology. One area of interest is its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to selectively bind to certain subtypes of serotonin receptors and modulate their activity, making it a potential therapeutic agent for the treatment of mood disorders such as depression and anxiety.
属性
CAS 编号 |
72547-58-1 |
|---|---|
产品名称 |
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid |
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-(4-phenylpiperazine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,23) |
InChI 键 |
CQJNRWLTKIHAMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



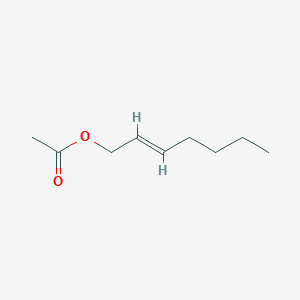
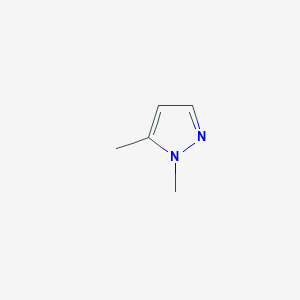
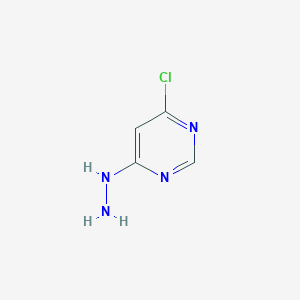
![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)
